REACTION_CXSMILES
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[N+:1]([C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][CH:5]=1)([O-])=O.[CH3:10][OH:11]>[Pd]>[CH3:9][C:4]1[N:1]=[CH:10][O:11][C:5]=1[C:6]1[CH:5]=[C:4]([CH:9]=[CH:8][CH:7]=1)[NH2:1]
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Name
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|
Quantity
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50 g
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Type
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reactant
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Smiles
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[N+](=O)([O-])C1=CC=CC=C1
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Name
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Quantity
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600 mL
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Type
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reactant
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Smiles
|
CO
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Name
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Quantity
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5 g
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Type
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catalyst
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Smiles
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[Pd]
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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was prepared in parr-shaker bottle
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Type
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FILTRATION
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Details
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The reaction mixture was filtered over celite bed
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Type
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CONCENTRATION
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Details
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the filtrate was concentrated
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Type
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CUSTOM
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Details
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The residue was purified by silica gel column chromatograph
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Type
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CUSTOM
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Details
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ether to get yellow color solid
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Reaction Time |
20 h |
Name
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Type
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|
Smiles
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CC=1N=COC1C=1C=C(N)C=CC1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |